2-(2-bromophenoxy)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide
Overview
Description
2-(2-bromophenoxy)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bromine atoms and phenoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide typically involves the reaction of 2-bromophenol with 2-bromoaniline under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF), potassium cyanide in ethanol, thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, nitriles, or thioethers.
Scientific Research Applications
2-(2-bromophenoxy)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit the function of certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. The presence of bromine atoms and phenoxy groups enhances its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromophenoxy)aniline: Similar structure but lacks the acetamide group.
2-(2-bromophenoxy)ethylamine: Contains an ethylamine group instead of the acetamide group.
2-(2-bromophenoxy)tetrahydropyran: Contains a tetrahydropyran ring instead of the acetamide group.
Uniqueness
2-(2-bromophenoxy)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide is unique due to the presence of both bromine atoms and the acetamide group, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O2/c16-12-6-2-1-5-11(12)9-18-19-15(20)10-21-14-8-4-3-7-13(14)17/h1-9H,10H2,(H,19,20)/b18-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYSPQSLQXELHR-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=CC=C2Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=CC=C2Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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